molecular formula C27H43NO10 B13800337 4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

Cat. No.: B13800337
M. Wt: 541.6 g/mol
InChI Key: BYXWQFNMLQKHSM-DCOASORXSA-N
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Description

4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate likely involves multiple steps, including the formation of the core hexahydronaphthalene structure, functional group modifications, and esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of such a compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, use of robust catalysts, and efficient purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The nitrooxy group can be reduced to an amine.

    Substitution: Ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen with Palladium catalyst).

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxy groups would yield ketones or aldehydes, while reduction of the nitrooxy group would yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential effects on cellular processes or as a probe for investigating biochemical pathways.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as a drug candidate for treating specific diseases.

Industry

In industry, it might find applications in the synthesis of specialty chemicals, pharmaceuticals, or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C27H43NO10

Molecular Weight

541.6 g/mol

IUPAC Name

4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C27H43NO10/c1-4-17(2)27(33)38-24-15-21(30)13-19-8-7-18(3)23(26(19)24)10-9-20(29)14-22(31)16-25(32)36-11-5-6-12-37-28(34)35/h7-8,13,17-18,20-24,26,29-31H,4-6,9-12,14-16H2,1-3H3/t17-,18-,20+,21+,22+,23-,24-,26-/m0/s1

InChI Key

BYXWQFNMLQKHSM-DCOASORXSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OCCCCO[N+](=O)[O-])O)O)O

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OCCCCO[N+](=O)[O-])O)O)O

Origin of Product

United States

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